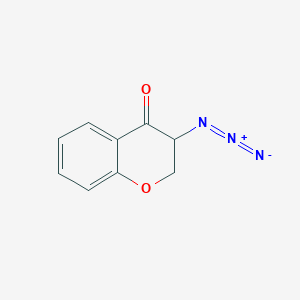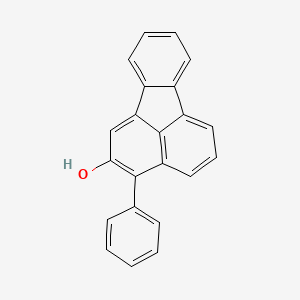
2-Fluoranthenol, 3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoranthenol, 3-phenyl- is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a fluoranthene ring system, which is further substituted with a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoranthenol, 3-phenyl- can be achieved through several methods. One common approach involves the use of Grignard reagents. The reaction typically starts with the preparation of a Grignard reagent from an aryl halide and magnesium in an anhydrous ether solvent. This Grignard reagent is then reacted with a suitable fluoranthene derivative to introduce the phenyl group at the desired position .
Industrial Production Methods: Industrial production of 2-Fluoranthenol, 3-phenyl- may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoranthenol, 3-phenyl- undergoes various chemical reactions, including:
Reduction: Reduction of quinones back to hydroquinones can be achieved using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted aromatic compounds depending on the electrophile used
Aplicaciones Científicas De Investigación
2-Fluoranthenol, 3-phenyl- has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Fluoranthenol, 3-phenyl- involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The aromatic rings can engage in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Naphthol: Contains a hydroxyl group attached to a naphthalene ring.
Biphenylol: Features two benzene rings connected by a single bond with a hydroxyl group on one of the rings.
Uniqueness: 2-Fluoranthenol, 3-phenyl- is unique due to its combination of a fluoranthene ring system with a phenyl group, providing distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other phenols or aromatic compounds may not be suitable .
Propiedades
Número CAS |
185419-72-1 |
|---|---|
Fórmula molecular |
C22H14O |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
3-phenylfluoranthen-2-ol |
InChI |
InChI=1S/C22H14O/c23-20-13-19-16-10-5-4-9-15(16)17-11-6-12-18(22(17)19)21(20)14-7-2-1-3-8-14/h1-13,23H |
Clave InChI |
SQIJHMBZYRBROZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=C3C4=CC=CC=C4C5=CC=CC2=C53)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


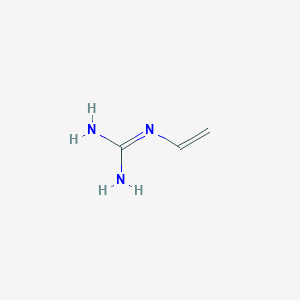
![7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane](/img/structure/B14261251.png)
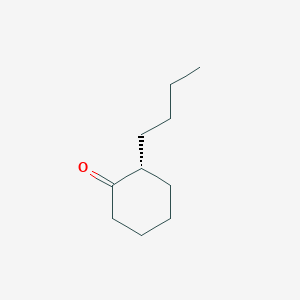

![4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol](/img/structure/B14261267.png)




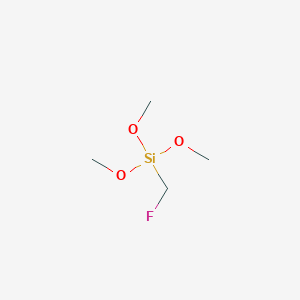
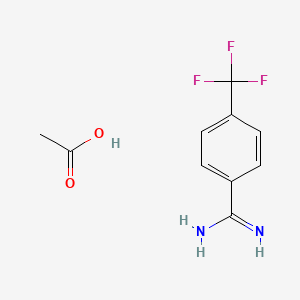

![7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B14261309.png)
